2,6-Difluoro-3-isopropoxyphenylboronic acid
Overview
Description
2,6-Difluoro-3-isopropoxyphenylboronic acid is a chemical compound with the empirical formula C9H11BF2O3 . It is used as a substrate in the model reaction of Suzuki–Miyaura coupling .
Synthesis Analysis
The synthesis of this compound involves several steps. It is used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors . The kinetics of the reaction is dependent on the substituents in the aromatic ring .Molecular Structure Analysis
The molecular weight of this compound is 215.99 . Its molecular formula is C9H11BF2O3 . The canonical SMILES string is B(C1=C(C=CC(=C1F)OC©C)F)(O)O .Chemical Reactions Analysis
This compound is used as a substrate in the model reaction of Suzuki–Miyaura coupling . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 215.99 and its molecular formula is C9H11BF2O3 . The compound’s density is 1.25g/cm³ .Scientific Research Applications
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline materials designed through condensation reactions involving phenyl diboronic acids. These frameworks demonstrate exceptional thermal stability, permanent porosity, and high surface areas, making them suitable for a variety of applications including gas storage, catalysis, and sensing technologies. A study by Côté et al. (2005) highlights the synthesis of COFs using phenyl diboronic acid derivatives, showcasing their structural integrity and potential for integration in advanced material science (Côté et al., 2005).
Divergent Reactivity in Organometallic Chemistry
The divergent reactivity of boronic acids with alkynes presents innovative pathways in organometallic chemistry. Fan et al. (2010) explored the reactions of perfluoropentaphenylborole with internal alkynes, demonstrating the versatile applications of boronic acids in synthesizing new borane compounds through Diels−Alder pathways and electrophilic attacks. This research underscores the potential of boronic acid derivatives in facilitating complex chemical transformations (Fan et al., 2010).
Antibacterial Activity
The structural and antimicrobial properties of (trifluoromethoxy)phenylboronic acids were analyzed by Adamczyk-Woźniak et al. (2021), revealing their potential in developing new antibacterial agents. The study focused on the physicochemical, structural, and antibacterial potency of boronic acids, providing insights into their applications in combating bacterial infections (Adamczyk-Woźniak et al., 2021).
Lipophilic Hydrogen Bond Donor
Zafrani et al. (2017) investigated the concept of the difluoromethyl group as a lipophilic hydrogen bond donor. This study is crucial in understanding the druglike properties of organic compounds containing difluoromethyl groups, highlighting the role of boronic acid derivatives in the rational design of drugs with enhanced lipophilicity and hydrogen bonding capabilities (Zafrani et al., 2017).
Catalysis and Organic Synthesis
Boronic acids play a pivotal role in catalysis and organic synthesis. Wang et al. (2018) demonstrated the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This highlights the utility of boronic acid derivatives in synthesizing peptides and other organic compounds, showcasing their importance in pharmaceutical and synthetic organic chemistry (Wang et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound 2,6-Difluoro-3-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The this compound affects the SM coupling reaction pathway . The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the formation of a new Pd–C bond in the SM coupling reaction . This leads to the successful completion of the reaction, enabling the formation of carbon–carbon bonds .
Action Environment
The action of this compound is influenced by environmental factors such as the reaction conditions and the presence of other reagents. The compound is known for its stability and environmental benignity, which contribute to its effectiveness in the SM coupling reaction .
Properties
IUPAC Name |
(2,6-difluoro-3-propan-2-yloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-7-4-3-6(11)8(9(7)12)10(13)14/h3-5,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUAZQJBMFLGEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584619 | |
Record name | {2,6-Difluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-04-0 | |
Record name | B-[2,6-Difluoro-3-(1-methylethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2,6-Difluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 849062-04-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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